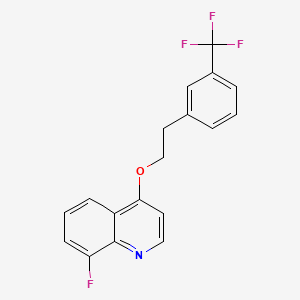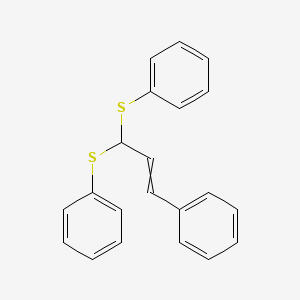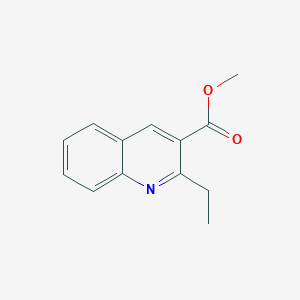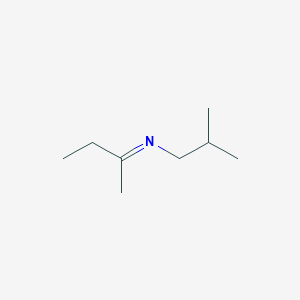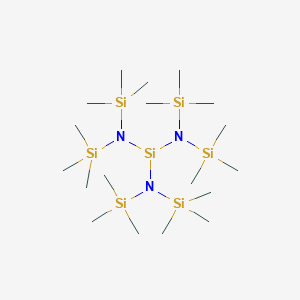
Tris(bis(trimethylsilyl)amino)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine is a silicon-based compound characterized by the presence of trimethylsilyl groups attached to a central silanetriamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine typically involves the reaction of hexachlorosilane with hexamethyldisilazane under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or hexane to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.
化学反応の分析
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted silanetriamines
科学的研究の応用
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced silicon-based materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Explored for its potential in the formulation of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism by which N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The pathways involved in these processes are influenced by the specific conditions and reagents used in the reactions.
類似化合物との比較
Similar Compounds
Similar compounds to N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine include:
- Hexamethyldisilazane
- Trimethylsilyl chloride
- Hexachlorosilane
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine is unique due to its multiple trimethylsilyl groups attached to a central silanetriamine core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
分子式 |
C18H54N3Si7 |
|---|---|
分子量 |
509.2 g/mol |
InChI |
InChI=1S/C18H54N3Si7/c1-23(2,3)19(24(4,5)6)22(20(25(7,8)9)26(10,11)12)21(27(13,14)15)28(16,17)18/h1-18H3 |
InChIキー |
DIRWWCVZRQGGBK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N([Si](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


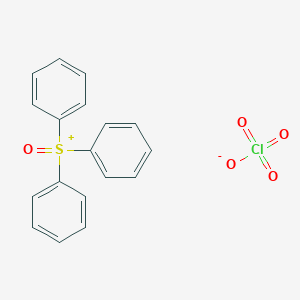
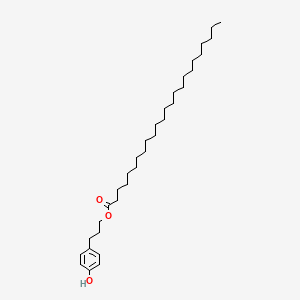

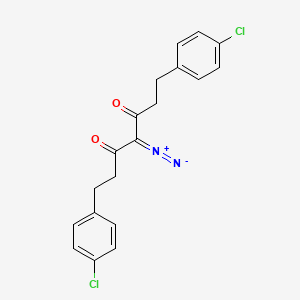
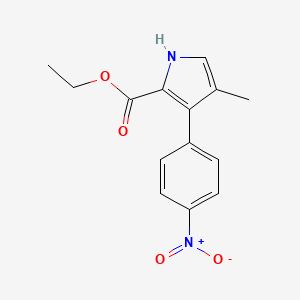
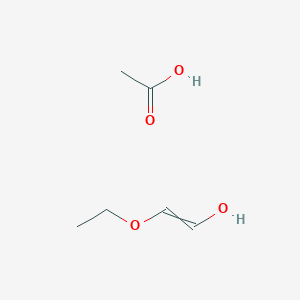
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
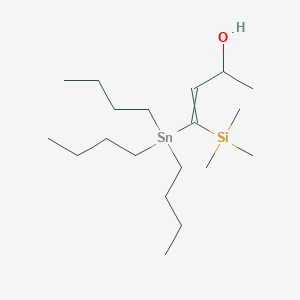

![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
